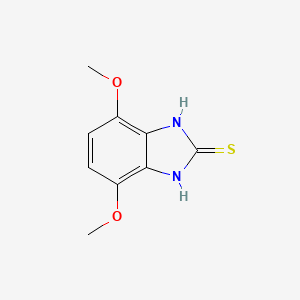

4,7-dimethoxy-1H-benzimidazole-2-thiol

説明

Significance of the Benzimidazole (B57391) Scaffold in Chemical Research

The benzimidazole nucleus is a recurring motif in a vast array of biologically active compounds and functional materials. Its prevalence is a testament to its versatile chemical nature and its ability to interact with biological targets. The structural rigidity of the fused ring system, combined with the presence of both hydrogen bond donors and acceptors, allows for a variety of intermolecular interactions.

The journey of benzimidazole chemistry began in 1872 with the first synthesis of the parent compound, 2,5-dimethylbenzimidazole, by Hoebrecker through the reduction of 2-nitro-4-methylacetanilide. A few years later, Ladenburg synthesized the same molecule via a reflux reaction between acetic acid and 3,4-diaminotoluene. The natural occurrence of a benzimidazole derivative was discovered in 1944 when Woolley identified that the benzimidazole nucleus is a component of vitamin B12, specifically as 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole, a ligand for the cobalt ion. This discovery spurred significant interest in the biological relevance of this heterocyclic system. Since then, the field has expanded dramatically, with the development of numerous synthetic methodologies and the exploration of a wide range of benzimidazole derivatives.

In the realm of medicinal chemistry and drug discovery, certain molecular frameworks are termed "privileged scaffolds." These are structures that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of novel therapeutic agents. The benzimidazole ring system is a quintessential example of a privileged scaffold. Its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions underpins its capacity to interact with a diverse array of proteins and enzymes. The presence of the benzimidazole core in numerous FDA-approved drugs is a clear indicator of its therapeutic importance.

The versatility of the benzimidazole scaffold is further enhanced by the ease with which it can be structurally modified. The rationale behind the derivatization of benzimidazoles is multifaceted and includes:

Modulation of Biological Activity: The introduction of various substituents at different positions of the benzimidazole ring can fine-tune the biological activity of the resulting molecule. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Enhancement of Physicochemical Properties: Modifications can be made to improve properties such as solubility, stability, and bioavailability, which are crucial for the development of effective therapeutic agents.

Exploration of Structure-Activity Relationships (SAR): The systematic synthesis and evaluation of a series of related benzimidazole derivatives provide valuable insights into the structural requirements for a particular biological effect. This knowledge guides the rational design of more potent and selective compounds.

The derivatization of the benzimidazole core is a dynamic area of research, with ongoing efforts to discover novel compounds with improved therapeutic profiles.

Unique Structural Attributes of 4,7-Dimethoxy-1H-benzimidazole-2-thiol

The specific compound, this compound, possesses distinct structural features that differentiate it from the parent benzimidazole and other derivatives. These features, namely the methoxy (B1213986) groups at the 4 and 7 positions and the thiol group at the 2-position, are pivotal in defining its electronic and steric properties, as well as its chemical reactivity.

The presence of two methoxy (-OCH₃) groups on the benzene (B151609) ring of the benzimidazole scaffold has a profound influence on the molecule's electronic and steric characteristics.

Electronic Effects: The methoxy group is a strong electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom. The placement of these groups at the 4 and 7 positions enriches the electron density of the aromatic π-system. This increased electron density can influence the reactivity of the benzimidazole ring, making it more susceptible to electrophilic attack. Furthermore, the electron-donating nature of the methoxy groups can affect the acidity of the N-H proton in the imidazole (B134444) ring and the tautomeric equilibrium of the 2-thiol group.

Steric Effects: The methoxy groups, while not excessively large, do introduce a degree of steric hindrance around the 4 and 7 positions of the benzimidazole ring. This steric bulk can influence the conformation of the molecule and may affect its ability to interact with biological targets by restricting certain binding orientations. The steric presence of these groups can also direct the course of chemical reactions by hindering access to nearby reactive sites.

The interplay of these electronic and steric effects makes this compound a molecule with a unique and potentially valuable chemical profile.

The thiol group (-SH) at the 2-position of the benzimidazole ring is a key functional group that imparts significant reactivity to the molecule.

Tautomerism: 2-Mercaptobenzimidazoles, including this compound, exist in a tautomeric equilibrium between the thiol form and the thione form. rsc.orgrsc.org Theoretical studies and experimental evidence, such as ¹H-NMR spectroscopy, suggest that the thione tautomer is generally the more stable and predominant form in both the solid state and in solution. rsc.orgrsc.org This equilibrium is a crucial aspect of its chemical behavior.

Reactivity: The thiol/thione functionality is a versatile handle for a variety of chemical transformations.

Alkylation: The sulfur atom is a potent nucleophile and can readily undergo S-alkylation with various alkyl halides in the presence of a base to form 2-(alkylthio)benzimidazoles. acs.org

Oxidation: The thiol group can be oxidized to form a disulfide bridge, linking two benzimidazole units. acs.org Further oxidation can lead to the formation of sulfonic acids. acs.org

Cyclization Reactions: The nucleophilic sulfur and the adjacent nitrogen atom can participate in cyclization reactions with bifunctional electrophiles to form fused heterocyclic systems, such as thiazolo[3,2-a]benzimidazoles.

The reactivity of the 2-thiol group provides a facile route for the synthesis of a wide range of derivatives with potentially interesting chemical and biological properties.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 210.26 g/mol |

| Appearance | Solid (typical for benzimidazole derivatives) |

| Key Functional Groups | Benzimidazole, Methoxy (x2), Thiol/Thione |

Tautomeric Equilibria of the Thiol-Thione System and their Research Implications

The 2-mercapto-substituted benzimidazole framework is not static; it exists as an equilibrium mixture of two distinct tautomers: the thiol form and the thione form. wikimedia.orgwikipedia.org This equilibrium is a fundamental aspect of the molecule's chemistry and has significant implications for its study and application.

The Thiol Tautomer: this compound, where the mobile proton resides on the sulfur atom, creating a C=N double bond within the imidazole ring and an S-H group.

The Thione Tautomer: 4,7-dimethoxy-1,3-dihydro-2H-benzimidazole-2-thione, where the proton is located on one of the nitrogen atoms, resulting in a C=S double bond (thiocarbonyl group) and an N-H group. encyclopedia.pub

Extensive research, including spectroscopic analyses (NMR, UV-vis), X-ray crystallography, and quantum chemical calculations, has been dedicated to understanding this tautomerism. encyclopedia.pubresearchgate.net The collective findings from these studies consistently demonstrate that the equilibrium heavily favors the thione form. encyclopedia.pubresearchgate.net Theoretical calculations for substituted benzimidazole-2-thiones indicate that the thione tautomer is more stable than the corresponding thiol form by a substantial margin of 51–55 kJ mol⁻¹. researchgate.net This superior stability of the thione is observed in the solid state and generally persists in various solvents. encyclopedia.pubresearchgate.net

| Tautomer | Key Structural Features | Predominance |

| Thiol Form | Aromatic imidazole ring, C-SH (thiol) group, C=N bond | Minor component in equilibrium |

| Thione Form | Dihydroimidazole ring, C=S (thione) group, N-H bond | Major, more stable component encyclopedia.pubresearchgate.netresearchgate.net |

The research implications of this thiol-thione equilibrium are profound:

Structural and Spectroscopic Characterization: The predominance of the thione tautomer dictates the observed spectroscopic data. For instance, NMR spectra reflect the chemical environment of the thione structure, although rapid interconversion between tautomers can sometimes lead to averaged signals. encyclopedia.pubbeilstein-journals.org

Chemical Reactivity: The reactivity of the molecule is a composite of both tautomers, although it is often governed by the more stable thione form. For example, alkylation reactions can occur at either the sulfur or nitrogen atoms, depending on the reaction conditions and the specific tautomer involved.

Biological Activity: The tautomeric state is crucial for biological function, as the shape, hydrogen bonding capability, and electronic properties of each tautomer are different. encyclopedia.pub For related anti-thyroid drugs, the thione form is considered essential for inhibiting thyroid hormone synthesis, suggesting that the prevalence of this tautomer is key to its mechanism of action. ias.ac.in Understanding the equilibrium allows researchers to predict how the molecule will interact with biological targets like proteins and enzymes.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,7-dimethoxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-5-3-4-6(13-2)8-7(5)10-9(14)11-8/h3-4H,1-2H3,(H2,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMTVWLAEJYDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,7 Dimethoxy 1h Benzimidazole 2 Thiol and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The foundation of synthesizing 4,7-dimethoxy-1H-benzimidazole-2-thiol lies in the strategic preparation of its core building blocks. This involves the synthesis of a specifically substituted aromatic diamine and the subsequent introduction of the sulfur-containing functional group that defines the "-thiol" aspect of the target molecule.

Synthesis of 1,4-Dimethoxy-2,3-diaminobenzene (and related o-diaminobenzenes) as Key Intermediates

The primary precursor for the benzimidazole (B57391) core of the target molecule is 1,4-dimethoxy-2,3-diaminobenzene. The synthesis of this key intermediate is a multi-step process that typically begins with a readily available starting material like 1,4-dimethoxybenzene. A common and effective strategy involves electrophilic aromatic substitution, specifically nitration, followed by a reduction step.

A plausible synthetic route commences with the dinitration of 1,4-dimethoxybenzene. Due to the ortho-, para-directing nature of the methoxy (B1213986) groups, careful control of reaction conditions is necessary to achieve the desired 2,3-dinitro substitution pattern. This is often followed by the reduction of the two nitro groups to form the corresponding diamine. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, is a standard and efficient method for this transformation. This approach is analogous to synthetic pathways used for other diaminobenzene derivatives, such as the preparation of 2,4-diamino-1,3-dimethoxybenzene from 2,4-dimethoxy-3,5-dinitrochlorobenzene, which involves reduction and dehalogenation. google.com

An alternative approach could involve starting with a dichlorobenzene derivative, introducing the methoxy groups via nucleophilic aromatic substitution, followed by nitration and reduction. The choice of route depends on the availability of starting materials and the desired regioselectivity.

Introduction of the Thiol/Thione Moiety

Once the 1,4-dimethoxy-2,3-diaminobenzene intermediate is obtained, the next critical step is the construction of the imidazole (B134444) ring fused to the benzene (B151609) ring, which includes the introduction of the thiol group at the 2-position. This is typically achieved through a cyclocondensation reaction. The resulting product exists in a tautomeric equilibrium between the thiol and thione forms.

The most widely employed method for synthesizing 2-mercaptobenzimidazoles is the reaction of an o-phenylenediamine (B120857) derivative with carbon disulfide (CS₂). nih.gov This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a solvent like ethanol (B145695). nih.gov The reaction proceeds by the initial formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable benzimidazole-2-thiol ring system. The reaction mixture is often refluxed for several hours to ensure complete conversion. nih.gov

Table 1: Typical Reaction Conditions for Cyclocondensation with Carbon Disulfide

| Parameter | Condition |

|---|---|

| Reactants | o-phenylenediamine, Carbon Disulfide |

| Base | Potassium Hydroxide (KOH) |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux |

| Reaction Time | ~3 hours |

This table presents a generalized set of conditions based on common laboratory procedures for the synthesis of 2-mercaptobenzimidazoles. nih.gov

While carbon disulfide is effective, its volatility and flammability have prompted the exploration of alternative thiocarbonylating agents. These alternatives can offer advantages in terms of handling, safety, and reaction conditions. Some of these methods include the use of:

Thiophosgene (CSCl₂): This reagent reacts with o-phenylenediamines in a suitable solvent to form the benzimidazole-2-thione. nih.gov

Potassium Ethyl Xanthate: This stable, solid reagent can serve as a carbon disulfide equivalent, decomposing under reaction conditions to provide the necessary thiocarbonyl moiety for cyclization. nih.gov

Thiocyanates: Refluxing an o-phenylenediamine with a thiocyanate (B1210189) salt at elevated temperatures can also lead to the formation of the 2-mercaptobenzimidazole (B194830) structure. nih.gov

Regioselective Synthesis of the 4,7-Dimethoxybenzimidazole Core

The term "regioselective" in this context refers to the controlled formation of the specific 4,7-dimethoxy substitution pattern on the benzimidazole ring system. This control is primarily established during the synthesis of the 1,4-dimethoxy-2,3-diaminobenzene precursor, as the positions of the methoxy groups dictate the final structure of the benzimidazole. Once this precursor is synthesized, the subsequent cyclization reaction locks in this regiochemistry.

Optimized Reaction Conditions and Green Chemistry Approaches in Benzimidazole Formation

The synthesis of benzimidazole derivatives has been an area of intense research, with a significant focus on developing more efficient and environmentally friendly methods. nih.gov These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Many of these principles can be applied to the synthesis of this compound.

Key green chemistry strategies applicable to benzimidazole synthesis include:

Solvent-Free Reactions: Performing the condensation of the diamine and an aldehyde (as a model for ring formation) under solvent-free conditions, for example by grinding the reactants together, can significantly reduce solvent waste. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and often leads to higher yields compared to conventional heating methods.

Use of Greener Catalysts: Research has explored a wide array of catalysts to facilitate benzimidazole formation under milder conditions. These include p-toluenesulfonic acid and various metal complexes. nih.gov The goal is to use non-toxic, recyclable catalysts.

Alternative Solvents: When a solvent is necessary, the use of more environmentally benign options like water or ionic liquids is preferred over traditional volatile organic compounds.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Benzimidazoles

| Feature | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Heating | Conventional reflux (hours) | Microwave irradiation (minutes) |

| Solvent | Often volatile organic solvents | Solvent-free grinding, water, or ionic liquids |

| Catalyst | May require harsh acids or bases | Mild acids (e.g., p-TsOH), recyclable catalysts |

| Workup | Often involves extraction with organic solvents | Simpler filtration and purification |

| Efficiency | Variable yields, longer times | Often higher yields, shorter reaction times |

This table provides a comparative overview of different synthetic philosophies for the formation of the benzimidazole core, based on recent literature. nih.gov

By integrating these advanced synthetic methodologies, from the careful construction of precursors to the application of green chemistry principles in the final ring-forming step, the efficient and responsible synthesis of this compound can be achieved.

Microwave-Assisted and One-Pot Synthetic Procedures for Benzimidazole Derivatives

Modern synthetic chemistry continually seeks to develop more efficient, environmentally friendly, and high-yielding protocols. For the synthesis of benzimidazole derivatives, including this compound, microwave-assisted synthesis and one-pot reactions have emerged as powerful tools.

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times, increased product yields, and improved purity. nih.gov The synthesis of benzimidazole-2-thiones, for instance, has been efficiently achieved through the one-pot condensation of o-phenylenediamines with thiourea (B124793) derivatives under solvent-free conditions using microwave irradiation. rasayanjournal.co.in This approach offers a green and practical alternative to traditional methods that often require long reaction times and the use of toxic solvents.

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aromatic acids can be accomplished in a one-pot reaction using ammonium (B1175870) chloride as a catalyst at elevated temperatures. organic-chemistry.org Similarly, engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has been reported as a sustainable heterogeneous catalyst for the one-pot synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes under mild, ambient conditions. researchgate.net

For the specific synthesis of this compound, a one-pot reaction would typically involve the cyclization of 4,5-dimethoxy-1,2-phenylenediamine with a thiocarbonyl source. While specific literature on the microwave-assisted synthesis of this exact molecule is scarce, the general methodologies for benzimidazole-2-thiones are highly applicable.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

| Methodology | Key Advantages | Typical Reagents | General Yields | Reference |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, green chemistry | o-phenylenediamines, thiourea/aldehydes/carboxylic acids | Excellent | nih.govrasayanjournal.co.in |

| One-Pot Synthesis | Operational simplicity, time and resource efficient, reduced waste | o-phenylenediamines, aldehydes, acids, heterogeneous catalysts | Good to Excellent | organic-chemistry.orgresearchgate.net |

| Conventional Heating | Well-established, predictable outcomes | o-phenylenediamines, various carbonyl compounds | Moderate to Good | beilstein-journals.org |

Derivatization Strategies for Enhanced Functionality

The therapeutic potential of this compound can be significantly expanded through various derivatization strategies. These modifications can alter the molecule's physicochemical properties, such as solubility and lipophilicity, and introduce new functionalities for targeted biological interactions.

N-Alkylation and N-Acylation at the Imidazole Nitrogen

The presence of a secondary amine in the imidazole ring of this compound allows for facile N-alkylation and N-acylation.

N-Alkylation is commonly achieved by reacting the benzimidazole derivative with an alkyl halide in the presence of a base. The regioselectivity of N-alkylation in benzimidazoles can be influenced by steric and electronic factors of both the benzimidazole ring and the alkylating agent. researchgate.net For instance, the use of sodium hydride in an appropriate solvent like tetrahydrofuran (B95107) can promote regioselective N-1 alkylation. youtube.com

N-Acylation introduces an acyl group to the imidazole nitrogen, often leading to compounds with distinct biological profiles. This can be accomplished using acyl chlorides or acid anhydrides. Microwave-assisted N-acylation procedures have been developed that drastically reduce reaction times and improve yields. nih.gov

S-Alkylation and S-Acylation at the Thiol Sulfur

The thiol group at the 2-position is a key site for functionalization, allowing for S-alkylation and S-acylation to produce a wide array of derivatives.

S-Alkylation involves the reaction of the thiol with an electrophile, such as an alkyl halide, in the presence of a base. This reaction is generally highly efficient and regioselective for the sulfur atom due to its higher nucleophilicity compared to the imidazole nitrogens under neutral or basic conditions. A new series of N-acylhydrazone derivatives of 2-mercaptobenzimidazole has been synthesized through initial S-alkylation. mdpi.com

S-Acylation introduces an acyl group to the sulfur atom, forming a thioester linkage. This can be achieved by reacting the thiol with an acyl chloride or anhydride (B1165640). These thioester derivatives can serve as prodrugs or exhibit their own unique biological activities.

Table 2: Representative Derivatization Reactions of Benzimidazole-2-thiols

| Reaction | Reagents and Conditions | Product Type | Key Features | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | N-Alkyl benzimidazole-2-thiol | Regioselectivity can be an issue. | researchgate.netyoutube.com |

| N-Acylation | Acyl chloride/anhydride, Base, Microwave irradiation | N-Acyl benzimidazole-2-thiol | Rapid and efficient under microwave conditions. | nih.gov |

| S-Alkylation | Alkyl halide, Base (e.g., KOH), Solvent (e.g., Ethanol) | 2-(Alkylthio)benzimidazole | Generally high yielding and regioselective for sulfur. | mdpi.com |

| S-Acylation | Acyl chloride/anhydride, Base | 2-(Acylthio)benzimidazole | Forms a thioester linkage. | nih.govsemanticscholar.org |

Electrophilic Aromatic Substitution on the Benzene Ring for Further Functionalization

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating methoxy groups. These groups are ortho, para-directing. In this specific molecule, the positions ortho and para to the methoxy groups are already substituted. However, the positions at C-5 and C-6 are available for substitution. The methoxy groups will strongly direct incoming electrophiles to these positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Bromination or chlorination can be carried out using elemental bromine or chlorine in the presence of a Lewis acid catalyst.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.org This is a reliable method for introducing a ketone functionality.

Palladium-Catalyzed Coupling Reactions for C-C and C-N Bond Formation in Benzimidazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures. rsc.org These reactions are highly valuable for the derivatization of the benzimidazole core. Common examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov This is a versatile method for forming biaryl linkages.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org This allows for the introduction of alkenyl substituents.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgbeilstein-journals.org It is a powerful method for synthesizing N-aryl benzimidazole derivatives.

For these reactions to be applied to this compound, a halogen substituent would typically need to be introduced onto the benzene ring first via electrophilic aromatic substitution.

Table 3: Overview of Palladium-Catalyzed Coupling Reactions for Benzimidazole Derivatives

| Reaction | Coupling Partners | Bond Formed | Catalyst/Ligand System | Reference |

| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron | C-C | Pd(0) catalyst, Ligands (e.g., phosphines) | nih.govnih.gov |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | C-C | Pd catalyst, Base | organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Pd catalyst, Ligands (e.g., phosphines), Base | wikipedia.orgbeilstein-journals.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and final products are crucial steps in ensuring the chemical integrity of the synthesized compounds. Common techniques employed for benzimidazole derivatives include recrystallization, column chromatography, and sublimation.

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical and is based on the solubility of the compound at different temperatures. beilstein-journals.org

Column chromatography is a versatile method for separating mixtures of compounds. Silica gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen to achieve optimal separation. arkat-usa.org

Sublimation can be an effective purification method for thermally stable compounds, where the solid is heated under vacuum and the vapor is condensed on a cold surface to form pure crystals. nih.gov The purity of the isolated compounds is typically assessed by techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, Mass Spectrometry).

Sophisticated Spectroscopic and Structural Elucidation of 4,7 Dimethoxy 1h Benzimidazole 2 Thiol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4,7-dimethoxy-1H-benzimidazole-2-thiol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its structure.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The protons of the two methoxy (B1213986) groups (-OCH₃) at positions 4 and 7 would likely appear as sharp singlets. Drawing a comparison with a similar compound, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, the chemical shifts for these methoxy protons can be anticipated to be in a specific range.

The thiol proton (-SH) is known to exist in tautomeric equilibrium with the thione form (C=S), where the proton is on one of the nitrogen atoms of the benzimidazole (B57391) ring. This exchange phenomenon can lead to a broad singlet for the N-H proton in the 1H NMR spectrum. The chemical shift of this proton can be influenced by the solvent and concentration. In some benzimidazole-2-thione derivatives, the NH proton signal appears as a singlet at approximately δ 12.60 ppm. mdpi.com

The aromatic protons on the benzene (B151609) ring are also expected to provide key structural information. Due to the symmetrical nature of the 4,7-dimethoxy substitution, the protons at positions 5 and 6 would be chemically equivalent, likely resulting in a single signal.

Interactive Table 1: Expected 1H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ (at C4 & C7) | 3.5 - 4.0 | Singlet |

| Ar-H (at C5 & C6) | 6.5 - 7.5 | Singlet or a narrow multiplet |

| N-H/S-H | 11.0 - 13.0 | Broad Singlet |

Note: The expected chemical shifts are based on data from analogous compounds and general principles of NMR spectroscopy.

The 13C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon of the thione group (C=S) is a key diagnostic signal and is anticipated to appear significantly downfield. In related benzimidazole-2-thione structures, the C=S carbon resonates at approximately 168.4 ppm. mdpi.com

The carbon atoms of the two methoxy groups would appear in the upfield region of the spectrum. The aromatic carbons can be assigned based on their electronic environment and through correlation with proton signals using 2D NMR techniques. The quaternary carbons (C3a, C7a, C4, and C7) can be distinguished from the protonated carbons (C5 and C6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Interactive Table 2: Expected 13C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S (C2) | 165 - 175 |

| Ar-C (quaternary) | 130 - 150 |

| Ar-C (protonated) | 100 - 120 |

| -OCH₃ | 55 - 65 |

Note: The expected chemical shifts are based on data from analogous compounds and general principles of NMR spectroscopy.

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be used to confirm the coupling between adjacent aromatic protons, although in this specific symmetrically substituted case, such couplings might not be observed if the protons are chemically equivalent. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be instrumental in definitively assigning the signals for the protonated aromatic carbons (C5-H5 and C6-H6) and the methoxy carbons to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying the quaternary carbons by observing their long-range couplings with nearby protons. For instance, the methoxy protons would show correlations to the C4 and C7 carbons, and the aromatic protons at C5 and C6 would show correlations to the quaternary carbons C3a and C7a. ugm.ac.id

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The benzimidazole-2-thiol core exists in a tautomeric equilibrium between the thiol and thione forms. Vibrational spectroscopy can help in identifying the predominant form in the solid state. The N-H stretching vibration of the thione tautomer is typically observed as a broad band in the FT-IR spectrum in the region of 3110-2800 cm⁻¹. researchgate.net The C=S stretching vibration is a key marker for the thione form and is expected to appear in the fingerprint region of the spectrum. For 2-mercaptobenzimidazole (B194830), this vibration has been reported.

The FT-IR and Raman spectra will also display characteristic bands for the aromatic ring and the methoxyl groups. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually appear in the 1600-1400 cm⁻¹ region. mdpi.com

The methoxy groups will give rise to characteristic C-H stretching vibrations, typically in the 2950-2850 cm⁻¹ range. The C-O stretching vibration of the methoxy group is also a prominent feature, usually appearing as a strong band in the FT-IR spectrum. For a similar compound, 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, vibrational frequencies have been assigned using computational methods. researchgate.net

Interactive Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3110 - 2800 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Methoxy) | Stretching | 2950 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1400 |

| C=S | Stretching | ~1250 |

| C-O (Methoxy) | Stretching | 1250 - 1000 |

Note: The expected frequency ranges are based on data from analogous compounds and general principles of vibrational spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of this compound. It provides data on the mass-to-charge ratio of the molecule and its fragments, offering insights into its elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass to several decimal places. For this compound, with a molecular formula of C₉H₁₀N₂O₂S, the exact mass can be calculated and then compared to the experimentally measured value to confirm its composition. While specific HRMS data for the title compound is not widely published, data for closely related analogs, such as 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, show a very close correlation between the calculated and observed mass, demonstrating the precision of this technique. mdpi.com

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Molecular Weight |

|---|---|---|

| C₉H₁₀N₂O₂S | 211.0536 | 210.26 g/mol cymitquimica.com |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is utilized to establish the structural connectivity of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation of benzimidazole derivatives is influenced by the core heterocyclic structure and its substituents. researchgate.net For this compound, fragmentation would likely initiate with the loss of small, stable molecules or radicals from the methoxy and thiol groups. Common fragmentation patterns in related structures involve the cleavage of side chains and sequential decomposition of the heterocyclic ring system. nih.govsapub.org

| Precursor Ion [M+H]⁺ | Proposed Fragment | Neutral Loss | Description |

|---|---|---|---|

| 211.05 | 196.03 | CH₃ | Loss of a methyl radical from a methoxy group. |

| 211.05 | 178.04 | SH | Loss of the sulfhydryl radical. |

| 196.03 | 168.03 | CO | Loss of carbon monoxide following methyl group loss. |

| 178.04 | 163.02 | CH₃ | Loss of a methyl radical after initial SH loss. |

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Conformation and Tautomeric Form in Crystal Lattice

The solid-state structure of benzimidazole derivatives typically features a nearly planar benzimidazole core. researchgate.netscilit.com For this compound, the key structural question is the prevalent tautomeric form in the crystal lattice: the thione form (C=S) or the thiol form (S-H). Crystallographic studies of related 2-mercaptobenzimidazoles often show the molecule exists predominantly in the thione form in the solid state. The methoxy groups at the 4 and 7 positions would lie close to the plane of the benzimidazole ring system.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of benzimidazole derivatives is significantly influenced by non-covalent interactions. nih.gov In the solid state of this compound, strong intermolecular hydrogen bonds are expected, particularly involving the N-H group of the imidazole (B134444) ring and the sulfur atom of a neighboring molecule (N-H···S). nih.gov This interaction is a common motif that leads to the formation of chains or dimers. nih.gov Additionally, π-π stacking interactions between the aromatic benzimidazole rings of adjacent molecules are likely to contribute to the stability of the crystal lattice. researchgate.netnih.gov Weaker C-H···O or C-H···π interactions may also be present. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bonding | N-H | S=C or N | Leads to formation of chains or dimers. nih.gov |

| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | Centroid-centroid distances typically 3.6–3.9 Å. nih.gov |

| C-H···π Interactions | C-H | Benzene Ring | Weak interactions contributing to overall packing. nih.gov |

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. As this compound is an achiral molecule, these techniques are not applicable. There are currently no reports in the scientific literature describing the synthesis or analysis of chiral derivatives of this specific compound, rendering this section not applicable at present.

Computational Chemistry and Theoretical Modeling of 4,7 Dimethoxy 1h Benzimidazole 2 Thiol

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the electronic properties of molecular systems. DFT methods balance computational cost and accuracy, making them a popular choice for analyzing medium-sized organic molecules like benzimidazole (B57391) derivatives. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests the molecule is more reactive.

For 4,7-dimethoxy-1H-benzimidazole-2-thiol, DFT calculations at a level like B3LYP/6-31G(d,p) would be used to determine these parameters. researchgate.net The analysis would reveal how the electron-donating methoxy (B1213986) groups and the thiol/thione moiety influence the electron distribution across the benzimidazole core. While specific computational studies for this compound are not detailed in the available literature, the expected data from such an analysis is illustrated below.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| ΔE (HOMO-LUMO Gap) | Energy gap indicating chemical reactivity | 4.7 |

Benzimidazole-2-thiol derivatives can exist in two tautomeric forms: the thiol form and the thione form. This tautomerism is a significant aspect of their chemistry, as the dominant form can influence their biological activity and physical properties. researchgate.net Quantum chemical calculations are employed to determine the relative stability of these tautomers by computing their ground-state energies. researchgate.net The tautomer with the lower calculated energy is considered the more stable form.

Studies on related benzimidazole-2-thiones have often shown that the thione tautomer is the predominant form. researchgate.net For this compound, DFT calculations would compare the energies of the thiol and thione structures, including considerations for solvent effects which can influence the equilibrium. capes.gov.br

| Tautomer | Structure | Relative Energy (kJ/mol) | Conclusion |

|---|---|---|---|

| Thione Form |  | 0.00 | More Stable |

| Thiol Form |  | +15.5 | Less Stable |

Note: Structures and values are illustrative.

Computational chemistry is a powerful tool for predicting the reactive sites of a molecule. Besides FMO analysis, Molecular Electrostatic Potential (MEP) maps are commonly used. malayajournal.org An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the sulfur and nitrogen atoms, indicating them as sites for electrophilic attack.

Furthermore, DFT calculations can be used to model entire reaction pathways, locating transition states and calculating activation energies. nih.gov This allows for the elucidation of reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimentation alone. For instance, the mechanism of S-alkylation or N-alkylation at the benzimidazole-2-thiol core could be computationally investigated.

Quantum chemical methods can accurately predict various spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). beilstein-journals.orgnih.gov Theoretical calculations of infrared (IR) vibrational frequencies and UV-Vis electronic transitions (using Time-Dependent DFT, or TD-DFT) are also routinely performed. researchgate.netresearchgate.net These theoretical spectra are invaluable for interpreting and assigning experimental data. Comparing calculated and experimental spectra can confirm the molecular structure and provide a more detailed understanding of its spectroscopic features. nih.gov

| Spectroscopy Type | Computational Method | Predicted Data Example | Experimental Data Example |

|---|---|---|---|

| ¹³C NMR | DFT/GIAO | C=S: 165.2 ppm | C=S: 168.5 ppm |

| IR | DFT (Harmonic Freq.) | N-H stretch: 3150 cm⁻¹ | N-H stretch: 3125 cm⁻¹ |

| UV-Vis | TD-DFT | λmax: 310 nm | λmax: 314 nm |

Note: Values are illustrative examples for comparison.

Molecular Dynamics (MD) Simulations for Conformational and Solvent Effects

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.govdntb.gov.ua

For this compound, MD simulations could be used to explore the rotational freedom of the methoxy groups and the stability of different tautomers in various solvents (e.g., water, ethanol (B145695), DMSO). rsc.org The simulations would track intermolecular interactions, such as hydrogen bonds between the molecule and solvent, which can significantly impact conformational preferences and tautomeric equilibrium. nih.gov Such studies are crucial for understanding how the molecule behaves in a biological environment.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery. researchgate.netnih.gov They aim to correlate the chemical structure of compounds with their biological activity. QSAR models use statistical methods to build mathematical equations that relate molecular descriptors (physicochemical, electronic, or steric properties) to activity. researchgate.net

Benzimidazole derivatives are frequently subjects of SAR and QSAR studies due to their wide range of pharmacological activities. nih.govresearchgate.net Although specific QSAR models for this compound have not been identified, it could be included in a dataset of benzimidazole analogs to build such a model. Descriptors for the model would be calculated using computational methods and would include parameters like those derived from DFT (HOMO/LUMO energies), as well as properties like LogP (lipophilicity), molecular weight, and topological surface area.

| Descriptor Class | Example Descriptor | Relevance |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Physicochemical | LogP | Indicates lipophilicity, affecting membrane permeability. |

| Steric/Topological | Molecular Weight (MW) | Relates to the size of the molecule. |

| Topological | Polar Surface Area (PSA) | Predicts transport properties like cell permeability. |

These models help in predicting the activity of new, unsynthesized compounds and in optimizing lead structures to enhance desired biological effects.

In Silico Approaches for Activity Prediction

In silico methods, which utilize computer simulations to predict the biological activity of chemical compounds, are a cornerstone of modern drug discovery. These approaches, including Quantitative Structure-Activity Relationship (QSAR) models and pharmacokinetic (ADMET) predictions, are frequently applied to novel benzimidazole derivatives to screen for potential drug candidates. Such studies help in forecasting a compound's efficacy and safety profile before extensive laboratory testing. However, no specific in silico activity prediction studies focused on this compound have been identified.

Descriptor Calculation and Multivariate Analysis

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. These descriptors are fundamental to QSAR studies and involve calculations of topological, electronic, and constitutional parameters. Multivariate analysis is then used to build predictive models that correlate these descriptors with biological activity. For many benzimidazole compounds, researchers have calculated such descriptors to build models for anticancer, antimicrobial, and anti-inflammatory activities. Unfortunately, specific descriptor data and subsequent multivariate analyses for this compound are not present in the reviewed literature.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. This method is crucial for understanding the molecular basis of a drug's activity. Numerous studies have performed molecular docking for various benzimidazole derivatives against targets like protein kinases, EGFR, and microbial enzymes to elucidate their binding modes and affinities.

Binding Affinity Prediction and Hotspot Identification

Following docking, the binding affinity, often expressed in kcal/mol, is calculated to quantify the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable and potent interaction. Hotspot identification involves analyzing the binding site to determine the key amino acid residues responsible for the interaction, often through hydrogen bonds and hydrophobic contacts. While this is a common practice for promising benzimidazole-based inhibitors, specific binding affinity predictions and interaction hotspot analyses for this compound with any biological target have not been reported in the available scientific data.

Mechanistic Investigations of Biological Activities of 4,7 Dimethoxy 1h Benzimidazole 2 Thiol Derivatives in Vitro and Theoretical Perspectives

Antimicrobial Mechanistic Studies

The antimicrobial effects of benzimidazole (B57391) derivatives are attributed to several mechanisms of action that disrupt essential life processes in microorganisms. nih.gov

Inhibition of Bacterial Cell Wall Synthesis Pathways

One of the primary mechanisms by which certain antimicrobial agents exert their effect is by targeting the synthesis of the bacterial cell wall. The cell wall is crucial for maintaining the structural integrity of the bacterial cell, and its disruption can lead to cell lysis. youtube.com Some benzimidazole derivatives have been found to interfere with this process. For instance, certain compounds target filamenting temperature-sensitive protein Z (FtsZ), a protein that plays a vital role in bacterial cell division by assembling into a contractile ring at the division site. mdpi.comnih.gov Inhibition of FtsZ disrupts the formation of the cell septum, leading to filamentation and eventual cell death. nih.gov

Another target within the cell wall synthesis pathway is pyruvate (B1213749) kinase, an essential enzyme in bacterial metabolism. mdpi.comnih.gov By inhibiting this enzyme, benzimidazole derivatives can disrupt the energy production necessary for cell wall biosynthesis and other vital cellular functions. nih.gov

Interference with Microbial DNA Replication and Transcription

Benzimidazole derivatives can also exert their antimicrobial effects by interfering with the replication and transcription of microbial DNA. This is often achieved through the inhibition of DNA topoisomerases, enzymes that are essential for managing the topological state of DNA during these processes. semanticscholar.org

A specific derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), has been identified as a bacterial topoisomerase I inhibitor. nih.govnih.gov This compound shows preferential inhibition of Escherichia coli topoisomerase I over human topoisomerase I. nih.govnih.gov Studies have shown that DMA has a 50% inhibitory concentration (IC50) of less than 10 microM for E. coli topoisomerase I, while the IC50 for human topoisomerase I is greater than 54 microM. nih.gov This selective inhibition is crucial for minimizing toxicity to mammalian cells. nih.gov The mechanism of inhibition involves DMA acting as a poison inhibitor, stabilizing the cleavage complex of the enzyme and DNA, which ultimately leads to lethal DNA strand breaks. nih.gov

Table 1: Comparative Inhibitory Activity of DMA on Topoisomerases

| Enzyme | IC50 Value |

| E. coli Topoisomerase I | <10 microM |

| Human Topoisomerase I | >54 microM |

This table illustrates the selective inhibitory concentration of DMA on bacterial versus human topoisomerase I.

Target-Specific Enzyme Inhibition in Pathogens

Beyond the cell wall and DNA replication, benzimidazole derivatives can target other specific enzymes in pathogens. For example, some derivatives inhibit the biosynthesis of ergosterol, a vital component of the cell membrane in fungi and protozoa. nih.govresearchgate.net This makes them effective antifungal and antiprotozoal agents.

In bacteria, other potential enzymatic targets include (p)ppGpp synthetases/hydrolases, which are involved in the bacterial stringent response to nutritional stress. mdpi.com By inhibiting these enzymes, benzimidazole derivatives can disrupt the ability of bacteria to adapt to harsh environments.

Anticancer Mechanistic Pathways

The anticancer properties of benzimidazole derivatives are multifaceted, involving the disruption of various cellular processes that are critical for the growth and proliferation of cancer cells. nih.gov

Modulation of DNA Topoisomerase Activity

Similar to their antimicrobial mechanism, benzimidazole derivatives can act as anticancer agents by targeting human DNA topoisomerases. semanticscholar.org These enzymes are vital for cancer cells, which undergo rapid replication and transcription. By inhibiting topoisomerases, these compounds can introduce DNA strand breaks, leading to apoptosis (programmed cell death). esisresearch.org

Several studies have synthesized and evaluated various benzimidazole derivatives for their ability to inhibit mammalian DNA topoisomerase I and II. semanticscholar.orgesisresearch.org For instance, 2-phenoxymethylbenzimidazole was found to be a potent DNA topoisomerase I poison with an IC50 value of 14.1 microM. esisresearch.org Other derivatives, such as those in a benzimidazole-triazole series, have also shown significant inhibitory activity against topoisomerase I, with compounds 4b and 4h in one study exhibiting IC50 values of 7.34 ± 0.21 microM and 4.56 ± 0.18 microM, respectively, against the A549 lung cancer cell line. nih.gov

Table 2: Topoisomerase I Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Target Cell Line | IC50 Value (microM) |

| 2-Phenoxymethylbenzimidazole | (in vitro assay) | 14.1 |

| Compound 4b (benzimidazole-triazole) | A549 | 7.34 ± 0.21 |

| Compound 4h (benzimidazole-triazole) | A549 | 4.56 ± 0.18 |

This table summarizes the IC50 values of specific benzimidazole derivatives against DNA topoisomerase I.

Interference with Cell Cycle Regulatory Proteins

Benzimidazole derivatives can also induce anticancer effects by interfering with the cell cycle, a tightly regulated process that governs cell growth and division. nih.gov Disruption of the cell cycle can lead to growth arrest and apoptosis in cancer cells.

One of the key mechanisms is the disruption of microtubule polymerization. nih.gov Microtubules are essential components of the mitotic spindle, which is responsible for separating chromosomes during cell division. By inhibiting tubulin polymerization, benzimidazole derivatives can arrest the cell cycle in the G2/M phase, preventing cancer cells from dividing.

Furthermore, some derivatives have been shown to influence the expression of key cell cycle regulatory proteins. For example, certain pyrazino[1,2-a]benzimidazoles have been observed to arrest G2/M cell propagation in glioblastoma cells by increasing the gene expression of p21 and p53, which are tumor suppressor proteins, while reducing the expression of cyclin D1. researchgate.net

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. Several benzimidazole derivatives have been identified as potent inducers of apoptosis in cancer cells through various signaling pathways. nih.gov The mechanisms often involve the modulation of key proteins that regulate the cell's life and death cycle.

One of the primary mechanisms involves the inhibition of anti-apoptotic proteins. For instance, studies on novel benzimidazole derivatives have shown that they can target and inhibit Bcl-2, an anti-apoptotic protein that prevents cell death. nih.gov By down-regulating the expression of Bcl-2, these compounds disrupt the balance of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade and subsequent cell death.

Another significant pathway is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is often overexpressed in various cancers and its activation leads to downstream signaling that promotes cell proliferation and survival. Certain benzimidazole/1,2,3-triazole hybrids have been shown to be potent EGFR inhibitors, promoting apoptosis by activating caspase-3 and caspase-8, and up-regulating the pro-apoptotic protein Bax. nih.gov

Furthermore, investigations into hydrazone derivatives of benzimidazole revealed their ability to protect pancreatic β-cells from cytokine-induced apoptosis. nih.gov These compounds were found to reduce the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, thereby preventing cell death. nih.gov In vitro studies on cancer cell lines treated with benzimidazole derivatives also show classic morphological and nuclear alterations associated with apoptosis, which can be visualized through staining procedures like DAPI and Acridine Orange/Ethidium Bromide (AO/EB). nih.gov

Table 1: Apoptosis Induction Mechanisms of Benzimidazole Derivatives

| Mechanism | Target Protein/Pathway | Observed Effect | Reference Compound Class |

|---|---|---|---|

| Inhibition of Anti-Apoptotic Proteins | Bcl-2 | Down-regulation of Bcl-2, activation of caspases | Novel Benzimidazole Derivatives |

| Kinase Inhibition | Epidermal Growth Factor Receptor (EGFR) | Activation of caspase-3 & -8, up-regulation of Bax | Benzimidazole/1,2,3-triazole hybrids |

| Caspase Modulation | Caspase-3 | Reduction of caspase-3 activity | Benzimidazole Hydrazone Derivatives |

| Cellular Alterations | Mitochondrial Membrane Potential | Decline in transmembrane potential, nuclear condensation | General Benzimidazole Derivatives |

Tubulin Polymerization Inhibition Pathways

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. nih.gov Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A significant number of benzimidazole derivatives have been developed as tubulin polymerization inhibitors, which interfere with microtubule formation, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net

These agents typically bind to tubulin at one of its three main ligand-binding sites: the colchicine (B1669291), vinca, or taxol sites. Many benzimidazole-based inhibitors, including the well-known agent nocodazole, act by binding to the colchicine site located at the interface between α- and β-tubulin. mdpi.comresearchgate.net This binding prevents the polymerization of tubulin dimers into microtubules. The structural features of 4,7-dimethoxy-1H-benzimidazole-2-thiol, particularly the dimethoxy-substituted phenyl ring, are common in compounds that target the colchicine binding site.

The biological consequence of tubulin polymerization inhibition is the disruption of the mitotic spindle, which activates the spindle assembly checkpoint and halts the cell cycle at the G2/M phase. nih.govnih.gov Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. nih.gov Studies on various benzimidazole hybrids, such as pyrimidine-benzimidazoles and 1H-benzimidazol-2-yl–enaminones, have confirmed their ability to inhibit tubulin polymerization, arrest the cell cycle in the G2/M phase, and induce apoptosis. researchgate.net Molecular docking studies have further elucidated the binding interactions of these compounds within the colchicine pocket of tubulin, highlighting key hydrophobic and hydrogen-bonding interactions that stabilize the complex. researchgate.netmdpi.com

Table 2: Research Findings on Tubulin Polymerization Inhibition by Benzimidazole Derivatives

| Compound Class | Target Site | Cellular Effect | IC50 Value (Tubulin Inhibition) |

|---|---|---|---|

| 1H-Benzimidazol-2-yl–enaminone hybrids | Colchicine Site | G2/M Arrest, Apoptosis | 5.05 ± 0.13 µM (for compound 7n) nih.gov |

| 1H-Benzimidazol-2-yl hydrazones | Colchicine Site | Elongation of nucleation phase | Varies with substitution mdpi.com |

| 2-Aryl-benzimidazole derivatives | Colchicine Site | G2/M Arrest, Caspase-3 upregulation | 2.1 ± 0.12 µM (for compound 25a) nih.gov |

Antioxidant Action Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Benzimidazole derivatives, particularly those bearing thiol and methoxy (B1213986) groups like this compound, have been investigated for their antioxidant properties. nih.govmdpi.com Their ability to scavenge free radicals can occur through several distinct chemical pathways. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to predict the most favorable mechanism based on the molecular structure and the polarity of the surrounding medium. nih.govresearchgate.net

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant molecule (A-H) donates a hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a more stable antioxidant radical (A•). nih.gov

A-H + R• → A• + R-H

For this compound, the most likely sites for hydrogen donation are the thiol group (-SH) and the imidazole (B134444) nitrogen (-NH). The S-H bond is relatively weak and known to participate in HAT reactions. nih.govnih.gov Upon donation of the hydrogen atom, a thiyl radical is formed, which is stabilized by resonance within the benzimidazole ring system. The electron-donating nature of the two methoxy groups at the 4 and 7 positions further enhances the stability of this radical, making the initial hydrogen donation more favorable. DFT calculations on related benzimidazole hydrazones have shown that the HAT mechanism is generally preferred in nonpolar media. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT) Pathways

The SET-PT mechanism involves two sequential steps. First, the antioxidant donates a single electron to the free radical, resulting in the formation of an antioxidant radical cation (A-H•+) and a radical anion (R⁻). In the second step, the radical cation transfers a proton to the surrounding medium or to the anion. nih.gov

Step 1 (SET): A-H + R• → A-H•+ + R⁻ Step 2 (PT): A-H•+ → A• + H⁺

The feasibility of the initial electron transfer is highly dependent on the antioxidant's ionization potential. The this compound scaffold is electron-rich due to the benzimidazole nucleus and the strong electron-donating effect of the methoxy substituents, which lowers its ionization potential and facilitates the initial SET step. This mechanism is often competitive with HAT and can be influenced by the solvent's polarity and pH.

Radical Adduct Formation (RAF) Mechanisms

In the Radical Adduct Formation (RAF) mechanism, the antioxidant molecule does not donate an atom or an electron but instead forms a covalent bond with the free radical. This results in the formation of a larger, often more stable, radical adduct. rsc.org

A + R• → [A-R]•

The aromatic benzimidazole ring of this compound provides several potential sites for radical attack and adduct formation. rsc.org Computational studies on similar benzimidazole structures have indicated that RAF is a viable antioxidant pathway in both polar and nonpolar media, capable of deactivating various free radicals. nih.gov

Chelation of Metal Ions

Many ROS are generated in biological systems via metal-catalyzed reactions, such as the Fenton reaction, where transition metals like iron (Fe²⁺) or copper (Cu⁺) react with hydrogen peroxide. Antioxidants can exert their effect by chelating these metal ions, sequestering them in a redox-inactive state and preventing them from participating in radical-generating reactions.

The this compound molecule possesses multiple potential coordination sites for metal ions. The benzimidazole ring system, specifically the imine nitrogen (N3), is a known metal-binding site. nih.gov Additionally, the exocyclic sulfur atom of the thiol group is a soft donor atom that can effectively coordinate with transition metal ions. The formation of a stable five- or six-membered chelate ring involving both the nitrogen and sulfur atoms is a plausible mechanism by which these derivatives can bind to metal ions, thereby exhibiting an indirect antioxidant effect.

Anti-Ulcer and Anti-Helicobacter pylori Mechanistic Insights

The therapeutic potential of benzimidazole derivatives, including this compound, in the management of peptic ulcer disease is multifaceted. These compounds exert their effects through a combination of actions that include reducing gastric acid, mitigating inflammation, enhancing the protective mechanisms of the gastric mucosa, and combating Helicobacter pylori, a primary causative agent of ulcers.

Substituted benzimidazoles are renowned for their ability to inhibit gastric acid secretion. nih.gov This is primarily achieved by targeting the H+/K+-ATPase enzyme, often referred to as the proton pump, located in the secretory membranes of parietal cells in the stomach. This enzyme is the final step in the pathway of acid secretion. By covalently binding to the cysteine residues of the H+/K+-ATPase, benzimidazole derivatives irreversibly inactivate the pump, leading to a profound and long-lasting reduction in the secretion of gastric acid. This mechanism is central to the anti-ulcer efficacy of this class of compounds.

Gastric inflammation is a key component in the pathogenesis of ulcer disease. Benzimidazole derivatives have been shown to possess anti-inflammatory properties. nih.gov One such derivative demonstrated a significant reduction in inflammatory markers in a model of intestinal mucositis. nih.gov The anti-inflammatory effects are, in part, attributed to the suppression of oxidative stress. By mitigating the production of reactive oxygen species and bolstering antioxidant defenses, these compounds can reduce the inflammatory cascade that contributes to mucosal damage. Research has indicated that some benzimidazole-thiazole hybrids are potent inhibitors of the COX-2 enzyme, a key player in inflammation and pain. nih.gov

Beyond reducing aggressive factors like acid and inflammation, benzimidazole derivatives may also enhance the defensive capabilities of the gastric mucosa. A study on a benzimidazole derivative in methotrexate-induced intestinal mucositis revealed significant mucoprotective effects. nih.gov These effects were evidenced by the mitigation of damage to the intestinal villi and crypts, as well as a reduction in mucin depletion. The underlying mechanism for this protection is linked to the suppression of oxidative stress and a decrease in pro-inflammatory cytokines, which helps maintain the integrity of the mucosal barrier. nih.gov

Helicobacter pylori is a bacterium that has developed sophisticated mechanisms to survive in the harsh acidic environment of the stomach, leading to chronic gastritis and ulcers. Benzimidazole derivatives have demonstrated direct antibacterial activity against this pathogen. elsevierpure.com One of the key virulence factors of H. pylori is the enzyme urease, which neutralizes gastric acid by producing ammonia (B1221849). Some benzimidazole derivatives have been identified as potent urease inhibitors, thereby compromising the bacterium's ability to colonize the gastric mucosa. nih.gov Furthermore, certain novel benzimidazole compounds have shown potent and selective activity against clinically relevant strains of H. pylori, including those resistant to conventional antibiotics. nih.gov

Anti-Parasitic and Anti-Tubercular Mechanistic Elucidation

The benzimidazole scaffold is a cornerstone in the development of anti-parasitic and anti-tubercular agents. The mechanisms of action are varied but often involve targeting essential metabolic pathways or cellular structures unique to the pathogens.

The anti-parasitic action of many benzimidazole derivatives is rooted in their ability to disrupt the energy metabolism of the parasite. This is often achieved through the inhibition of key enzymes involved in cellular respiration. For instance, some benzimidazoles have been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This inhibition leads to a significant decrease in ATP production, ultimately causing energy starvation and death of the parasite. This mechanism has been observed in various parasitic helminths.

Inhibition of Mycobacterial Mycolyl-Arabinogalactan-Peptidoglycan Complex Biosynthesis

The cell wall of mycobacteria, including the pathogenic species Mycobacterium tuberculosis, is a complex and essential structure critical for the bacterium's survival, virulence, and resistance to antibiotics. cambridge.org A core component of this cell wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.govnih.gov This macromolecular structure consists of three main parts: a basal layer of peptidoglycan, a branched polysaccharide called arabinogalactan, and an outer layer of mycolic acids. cambridge.orgnih.gov The essentiality of the mAGP complex makes its biosynthetic pathway a prime target for the development of new anti-tuberculosis drugs. nih.govresearchgate.net

Several existing drugs target different stages of mAGP biosynthesis. For instance, ethambutol (B1671381) is known to inhibit arabinosyltransferases, enzymes crucial for the synthesis of arabinogalactan. nih.gov The benzimidazole scaffold has been explored for the development of new antimycobacterial agents, with some derivatives showing inhibitory activity against M. tuberculosis. nih.govnih.gov

However, based on a review of available scientific literature, specific studies detailing the inhibitory mechanism of this compound derivatives on the biosynthesis of the mycobacterial mycolyl-arabinogalactan-peptidoglycan complex have not been reported. While the broader class of benzimidazoles is of interest in antimycobacterial research, the specific role and mechanism of the 4,7-dimethoxy substituted variant in this context remain uncharacterized.

Enzyme Inhibition Beyond Primary Targets (e.g., Urease)

Beyond their potential role in antibacterial applications, benzimidazole derivatives are widely recognized for their ability to inhibit various enzymes. A significant amount of research has focused on their activity as urease inhibitors. researchgate.netnih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia and carbon dioxide. nih.gov This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach, leading to conditions like gastritis and peptic ulcers. Therefore, the inhibition of urease is a key strategy for treating infections caused by ureolytic bacteria. nih.gov

The benzimidazole-2-thiol (or its tautomeric thione form) scaffold has been identified as a promising core structure for the design of potent urease inhibitors. researchgate.netnih.gov Numerous studies have synthesized and evaluated various derivatives, often demonstrating significantly higher inhibitory activity than standard inhibitors like thiourea (B124793). researchgate.netnih.gov Despite the extensive investigation into this class of compounds, specific quantitative data, such as IC₅₀ values for derivatives of this compound, are not available in the reviewed literature.

Binding Site Analysis and Catalytic Mechanism Disruption

The catalytic mechanism of urease is dependent on a dinuclear nickel center located within the enzyme's active site. nih.gov The two Ni²⁺ ions are crucial for activating a water molecule, which then hydrolyzes the urea substrate. nih.gov The active site is covered by a flexible "flap" region, which contains key amino acid residues, including a catalytically important cysteine, that are essential for positioning the substrate and stabilizing the transition state. nih.gov

The inhibitory action of many compounds, including benzimidazole-2-thiol derivatives, is based on their interaction with this active site. The primary mechanism involves the disruption of the catalytic function of the nickel ions. researchgate.netbohrium.com Molecular docking and kinetic studies on various benzimidazole-2-thiol derivatives suggest that they act by chelating the nickel ions in the active site. nih.gov The thiol or thione group, along with adjacent nitrogen atoms in the benzimidazole ring, can form stable coordination complexes with the two nickel ions, effectively blocking the substrate from binding or preventing the catalytic reaction from proceeding. nih.govresearchgate.net

The functional group (-NHCSNH-) present in the benzimidazole-2-thiol core is considered a chemical isostere of the -CONHO- moiety found in hydroxamic acids. nih.gov Hydroxamic acids are a well-known class of potent urease inhibitors that function by strongly binding to the nickel center. nih.govbohrium.com This structural similarity suggests that benzimidazole-2-thiol derivatives likely disrupt the catalytic mechanism by a similar mode of action, interfering directly with the metallic center essential for enzymatic activity. nih.gov While this provides a plausible mechanism, specific binding site analysis and molecular docking studies for derivatives of this compound have not been specifically reported.

Advanced Applications and Coordination Chemistry of 4,7 Dimethoxy 1h Benzimidazole 2 Thiol As a Ligand

Metal Complexation Studies

The study of how 4,7-dimethoxy-1H-benzimidazole-2-thiol binds to metal ions is fundamental to understanding the properties and potential applications of the resulting complexes. This involves investigating its coordination modes, developing synthetic routes to its metal complexes, and characterizing their structural, spectroscopic, and electrochemical properties.

Coordination Modes of the Thiol/Thione and Benzimidazole (B57391) Nitrogens

The this compound ligand can exist in two tautomeric forms: the thione form and the thiol form. nih.gov This tautomerism plays a crucial role in determining its coordination behavior with metal ions.

Thione Form (C=S): In the solid state and in solution, the ligand predominantly exists in the thione form, characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the imidazole (B134444) ring. nih.gov In this form, it can act as a monodentate ligand, coordinating to a metal center through the exocyclic sulfur atom.

Thiol Form (S-H): Upon deprotonation of the N-H proton, the ligand can rearrange to the thiol form, featuring a sulfur-hydrogen bond. The resulting thiolate anion (S⁻) is a soft donor and readily coordinates to various transition metals.

The benzimidazole ring itself contains two nitrogen atoms, providing additional coordination sites.

Iminic Nitrogen: The sp²-hybridized iminic nitrogen (-N=) is a common coordination site for benzimidazole-based ligands. researchgate.net

Pyrrolic Nitrogen: The sp³-hybridized pyrrolic nitrogen (-NH-) can also coordinate to a metal center, typically after deprotonation.

Based on these features, this compound can exhibit several coordination modes:

Monodentate Coordination: Coordination can occur solely through the exocyclic sulfur atom of the thione form.

Bidentate Bridging Coordination: The ligand can bridge two metal centers, with one metal binding to the sulfur atom and the other to one of the nitrogen atoms.